Ethyl (2-methoxy-2-oxoethyl) malonate is an organic compound with the molecular formula and a molecular weight of approximately 204.177 g/mol. This compound is classified as a derivative of malonic acid, characterized by the presence of methoxy and keto functionalities that enhance its reactivity in various chemical reactions. The compound is primarily utilized in organic synthesis and medicinal chemistry, serving as an intermediate in the production of more complex molecules.
The synthesis of ethyl (2-methoxy-2-oxoethyl) malonate can be achieved through several methods, each involving different starting materials and reaction conditions. One notable method involves the use of diethyl malonate as a key starting material. The process typically includes the introduction of an alkylating agent under acidic or basic conditions to facilitate the formation of the desired product.
A common synthetic route involves the following steps:
For example, one synthesis method described in patent literature involves using carbon monoxide as a reagent along with diethyl malonate, resulting in high yields and purity levels .
Ethyl (2-methoxy-2-oxoethyl) malonate features a complex structure that includes:
The structural representation can be summarized as follows:
CCOC(=O)CC(=O)OCC(=O)OC
InChI=1S/C8H12O6/c1-3-13-6(9)4-7(10)14-5-8(11)12-2/h3-5H2,1-2H3
The accurate mass of ethyl (2-methoxy-2-oxoethyl) malonate is 204.063 g/mol, indicating its precise molecular composition .
Ethyl (2-methoxy-2-oxoethyl) malonate participates in various chemical reactions typical for compounds containing ester and ketone functionalities:
For instance, when treated with strong bases or acids, ethyl (2-methoxy-2-oxoethyl) malonate can yield products that are useful in further synthetic applications, including heterocyclic compounds.
The mechanism of action for ethyl (2-methoxy-2-oxoethyl) malonate typically involves nucleophilic attack on the electrophilic carbonyl carbons present in its structure. This leads to the formation of tetrahedral intermediates which can either revert back to starting materials or proceed to form new products through elimination or rearrangement processes.
The specific reaction pathways depend on the reagents used and the conditions applied (temperature, solvent, etc.), allowing for diverse applications in synthetic chemistry.
Relevant data regarding its melting point, boiling point, and other thermodynamic properties are crucial for practical applications but are not extensively documented in available literature.
Ethyl (2-methoxy-2-oxoethyl) malonate finds significant utility in:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1